

# Application Note: Purification of N-(2-Aminophenyl)acetamide via Recrystallization

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## Compound of Interest

Compound Name: *N*-(2-Aminophenyl)acetamide

Cat. No.: B182732

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Audience: Researchers, scientists, and drug development professionals.

Introduction **N-(2-Aminophenyl)acetamide**, also known as 2'-aminoacetanilide, is a valuable intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.[1] The purity of this compound is crucial for the success of subsequent synthetic steps and the quality of the final product. This application note provides a detailed protocol for the purification of crude **N-(2-Aminophenyl)acetamide** using a mixed-solvent recrystallization technique with ethanol and water. This method is effective for removing common impurities, such as colored by-products and unreacted starting materials.[2][3]

## Experimental Protocol

This protocol outlines the recrystallization procedure for purifying crude **N-(2-Aminophenyl)acetamide**.

Materials and Equipment:

- Crude **N-(2-Aminophenyl)acetamide**
- Ethanol (95% or absolute)
- Deionized Water
- Activated Charcoal (decolorizing carbon)

- Erlenmeyer flasks (two, appropriately sized)
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Stemless funnel and fluted filter paper
- Büchner funnel and filter flask
- Vacuum source
- Ice bath
- Spatula and glass stirring rod
- Melting point apparatus

Procedure:

- Dissolution:
  - Place the crude **N-(2-Aminophenyl)acetamide** into an Erlenmeyer flask with a magnetic stir bar.
  - Add a minimal amount of hot ethanol to the flask while stirring and heating on a hot plate. [2] Use just enough solvent to dissolve the solid completely at its boiling point.
  - Note: If the compound "oils out" instead of dissolving, it may indicate that the melting point of the compound is lower than the solvent's boiling point or that significant impurities are present.[2]
- Decolorization (Optional):
  - If the solution is colored, remove it from the heat source.
  - Allow the solution to cool slightly to prevent violent boiling upon the addition of charcoal.

- Add a small amount of activated charcoal (approximately 1-2% of the solute's mass) to the solution to adsorb colored impurities.[\[3\]](#)
- Reheat the mixture to boiling for a few minutes while stirring.
- Hot Filtration:
  - This step is necessary to remove insoluble impurities and the activated charcoal.
  - Preheat a second Erlenmeyer flask containing a few milliliters of the solvent on the hot plate.
  - Place a pre-heated stemless funnel with fluted filter paper on top of the receiving flask.[\[2\]](#)
  - Quickly pour the hot solution through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.[\[4\]](#)
- Crystallization:
  - Remove the flask containing the clear filtrate from the heat and cover it.
  - Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[\[2\]](#)
  - Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[\[5\]](#)
  - If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[\[2\]](#)
- Isolation of Crystals (Vacuum Filtration):
  - Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold solvent mixture.
  - Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.[\[5\]](#)

- Use a spatula to transfer any remaining crystals from the flask.
- Washing:
  - With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.<sup>[6]</sup>
  - It is crucial to use cold solvent to minimize the loss of the desired product.
- Drying:
  - Leave the crystals in the Büchner funnel with the vacuum on for a period to pull air through and partially dry them.
  - Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.
- Characterization:
  - Determine the mass of the dried, purified crystals to calculate the percent recovery.
  - Measure the melting point of the purified **N-(2-Aminophenyl)acetamide**. A sharp melting point range close to the literature value (133-137 °C) is indicative of high purity.<sup>[1][7]</sup>

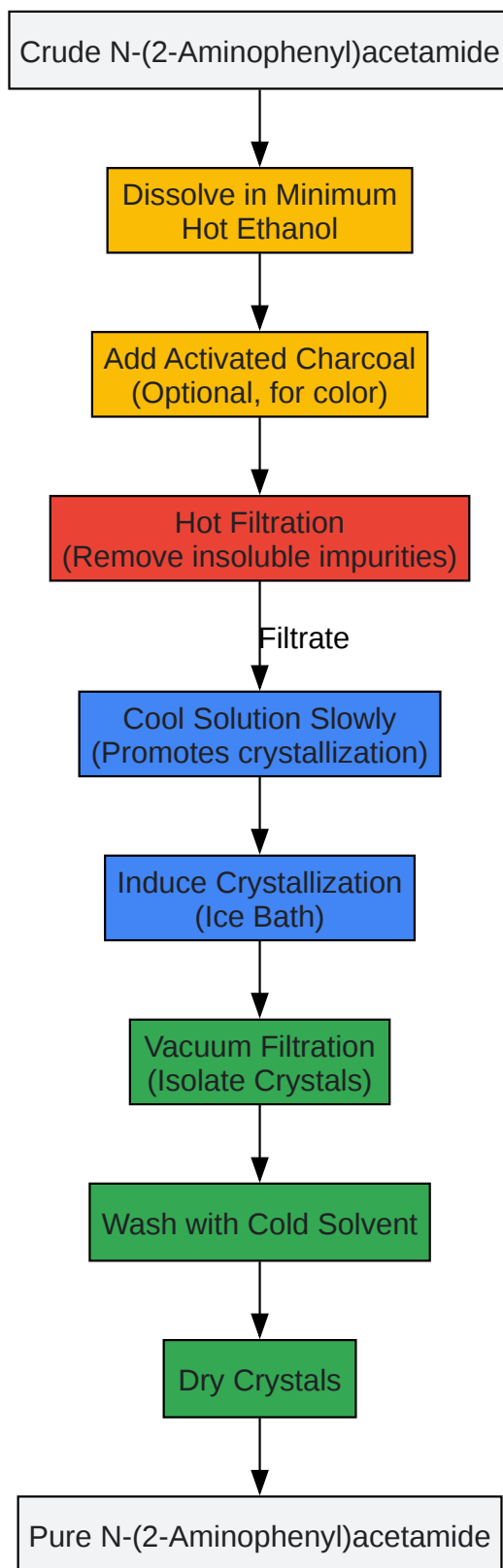
## Data Presentation

The following table summarizes typical quantitative data for the purification of **N-(2-Aminophenyl)acetamide**.

Parameter	Before Purification (Crude)	After Purification (Recrystallized)
Appearance	Brownish or off-white solid	White to light-tan crystalline solid
Melting Point	128-134 °C	134-136 °C
Purity (by HPLC)	~95%	>99%
Typical Recovery	N/A	75-90%

## Experimental Workflow Visualization

The following diagram illustrates the key stages of the purification process.



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Caption: Workflow for the purification of **N-(2-Aminophenyl)acetamide**.

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